2-Amino-N-(2-chloro-benzyl)-N-isopropyl-acetamide
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Overview
Description
2-Amino-N-(2-chloro-benzyl)-N-isopropyl-acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group, a chlorobenzyl group, and an isopropyl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-chloro-benzyl)-N-isopropyl-acetamide typically involves the reaction of 2-chlorobenzylamine with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Starting Materials: 2-chlorobenzylamine, isopropylamine, and acetic anhydride.
Reaction Conditions: The reaction is conducted in an organic solvent such as ethyl acetate, with the temperature maintained at around 40°C.
Procedure: 2-chlorobenzylamine is added to a solution of isopropylamine in ethyl acetate, followed by the slow addition of acetic anhydride. .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-chloro-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted benzyl derivatives .
Scientific Research Applications
2-Amino-N-(2-chloro-benzyl)-N-isopropyl-acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anticonvulsant and antitumor drugs.
Biological Research: The compound is used in molecular docking studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-chloro-benzyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects such as anticonvulsant activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2-chlorobenzyl)benzamide: Similar structure but lacks the isopropyl group.
N-(2-chlorobenzyl)-N-isopropylacetamide: Similar but without the amino group.
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: Contains a thiazole ring instead of the acetamide backbone.
Uniqueness
2-Amino-N-(2-chloro-benzyl)-N-isopropyl-acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the amino, chlorobenzyl, and isopropyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-9(2)15(12(16)7-14)8-10-5-3-4-6-11(10)13/h3-6,9H,7-8,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRBSILLJQXKAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1Cl)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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